molecular formula C15H17N3O6 B308261 methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B308261
M. Wt: 335.31 g/mol
InChI Key: PAMXUOFLAITYAW-UHFFFAOYSA-N
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Description

methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to produce 2-methoxy-5-nitrophenol . This intermediate is then subjected to a series of reactions, including condensation with ethyl acetoacetate and urea under acidic conditions, to form the desired tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and sodium hydroxide (for nucleophilic substitution). Reaction conditions such as temperature and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the methoxy position .

Mechanism of Action

The mechanism of action of methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

methyl 6-(2-methoxy-5-nitrophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N3O6/c1-8-12(14(19)24-4)13(16-15(20)17(8)2)10-7-9(18(21)22)5-6-11(10)23-3/h5-7,13H,1-4H3,(H,16,20)

InChI Key

PAMXUOFLAITYAW-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=C(C=CC(=C2)[N+](=O)[O-])OC)C(=O)OC

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=C(C=CC(=C2)[N+](=O)[O-])OC)C(=O)OC

Origin of Product

United States

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